molecular formula C19H13ClN2O3 B14165275 N-(biphenyl-2-yl)-2-chloro-4-nitrobenzamide CAS No. 5345-08-4

N-(biphenyl-2-yl)-2-chloro-4-nitrobenzamide

Cat. No.: B14165275
CAS No.: 5345-08-4
M. Wt: 352.8 g/mol
InChI Key: LGFUXHLHYSXJJW-UHFFFAOYSA-N
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Description

N-(biphenyl-2-yl)-2-chloro-4-nitrobenzamide is a compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond The specific structure of this compound includes a biphenyl moiety substituted with a chloro and nitro group on one benzene ring and an amide linkage to the other benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(biphenyl-2-yl)-2-chloro-4-nitrobenzamide typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized using various coupling reactions such as the Suzuki-Miyaura cross-coupling reaction.

    Introduction of Amide Linkage: The amide linkage can be introduced by reacting the biphenyl derivative with an appropriate amine. This can be achieved through a condensation reaction using reagents like carbodiimides or by direct amidation using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available reagents.

Chemical Reactions Analysis

Types of Reactions

N-(biphenyl-2-yl)-2-chloro-4-nitrobenzamide can undergo various chemical reactions, including:

    Electrophilic Substitution: The biphenyl moiety can undergo electrophilic substitution reactions similar to benzene.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Palladium Catalyst: Used in coupling reactions.

    Phosphine Ligands: Used in conjunction with palladium catalysts.

    Reducing Agents: Hydrogen gas, tin(II) chloride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Derivatives: Formed by nucleophilic substitution of the chloro group.

Scientific Research Applications

N-(biphenyl-2-yl)-2-chloro-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(biphenyl-2-yl)-2-chloro-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain kinases or disrupt microtubule function, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved can vary based on the specific modifications and derivatives of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(biphenyl-2-yl)-2-chloro-4-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups allows for diverse chemical modifications, making it a versatile scaffold for various applications.

Properties

CAS No.

5345-08-4

Molecular Formula

C19H13ClN2O3

Molecular Weight

352.8 g/mol

IUPAC Name

2-chloro-4-nitro-N-(2-phenylphenyl)benzamide

InChI

InChI=1S/C19H13ClN2O3/c20-17-12-14(22(24)25)10-11-16(17)19(23)21-18-9-5-4-8-15(18)13-6-2-1-3-7-13/h1-12H,(H,21,23)

InChI Key

LGFUXHLHYSXJJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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